An In-depth Technical Guide to N-ethyl-2-methylpropanamide: Structure, Nomenclature, and Characterization
An In-depth Technical Guide to N-ethyl-2-methylpropanamide: Structure, Nomenclature, and Characterization
Abstract
This technical guide provides a comprehensive overview of N-ethyl-2-methylpropanamide, a secondary amide of interest in organic synthesis and chemical research. It details the compound's IUPAC nomenclature, chemical structure, physicochemical properties, and standard experimental protocols for its synthesis and characterization. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed technical information on this molecule.
IUPAC Nomenclature and Chemical Structure
N-ethyl-2-methylpropanamide is a carboxamide, which is a derivative of a carboxylic acid where the hydroxyl group has been replaced by an amino group.[1] As a secondary amide, the nitrogen atom is bonded to one acyl group and one alkyl group, with the other bond to a hydrogen atom.[2]
The IUPAC name "N-ethyl-2-methylpropanamide" can be systematically deconstructed to derive its structure:
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Propanamide : This is the parent chain, indicating a three-carbon chain with a carbonyl group and a nitrogen atom (amide functional group).[3][4] The carbonyl carbon is designated as carbon-1.
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2-methyl : A methyl group (-CH₃) is attached to the second carbon of the propane chain.
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N-ethyl : An ethyl group (-CH₂CH₃) is attached directly to the nitrogen atom of the amide. The prefix "N-" is used to specify that the substituent is on the nitrogen atom, distinguishing it from an alkyl group on the carbon backbone.[2][5]
Common synonyms for this compound include N-Ethylisobutyramide and Propanamide, N-ethyl-2-methyl-.[6]
Physicochemical and Computed Properties
A summary of key identifiers and computed properties for N-ethyl-2-methylpropanamide is presented below. This data is essential for researchers for substance identification, analytical method development, and computational modeling.
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-methylpropanamide | [6] |
| CAS Number | 2772-54-5 | [7] |
| Molecular Formula | C₆H₁₃NO | [6][8] |
| Molecular Weight | 115.17 g/mol | [6][7][9] |
| Canonical SMILES | CCNC(=O)C(C)C | [6] |
| InChIKey | WQLQCNJDXCGKIL-UHFFFAOYSA-N | [7][8] |
| XLogP3 | 0.9 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 2 | [6] |
| Topological Polar Surface Area | 29.1 Ų | [6] |
Experimental Protocols
Amides are commonly synthesized through the reaction of a carboxylic acid derivative with an amine.[1] A reliable method for preparing N-ethyl-2-methylpropanamide is the nucleophilic acyl substitution reaction between 2-methylpropanoyl chloride (isobutyryl chloride) and ethylamine. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is required to neutralize the hydrochloric acid byproduct.
Methodology:
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Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with ethylamine (2.2 equivalents) dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
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Reaction : The solution is cooled in an ice bath (0 °C). 2-Methylpropanoyl chloride (1.0 equivalent) dissolved in the same anhydrous solvent is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
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Completion : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup : The reaction mixture is washed sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification : The crude amide can be purified by vacuum distillation or recrystallization to obtain N-ethyl-2-methylpropanamide of high purity.
The identity and purity of the synthesized N-ethyl-2-methylpropanamide must be confirmed using standard analytical techniques.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet for the -CH₃ and a quartet for the -NCH₂-), the two equivalent methyl groups on the isobutyryl moiety (a doublet), the methine proton (-CH-), and a broad signal for the amide N-H proton.[7]
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¹³C NMR : The carbon NMR spectrum should display peaks for the carbonyl carbon (typically δ 170–175 ppm), as well as signals for the carbons of the ethyl and 2-methylpropyl groups.[7]
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Infrared (IR) Spectroscopy : This technique is used to identify the key functional groups. The spectrum should exhibit a strong absorption band around 1650 cm⁻¹ corresponding to the C=O (amide I band) stretching vibration, and another significant band around 1550 cm⁻¹ for the N-H bending vibration (amide II band).[7]
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For N-ethyl-2-methylpropanamide (C₆H₁₃NO), the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to its exact mass (115.10).[7]
Conclusion
N-ethyl-2-methylpropanamide is a well-defined secondary amide whose structure is clearly described by its IUPAC name. Its synthesis and characterization can be achieved through standard, robust organic chemistry protocols. The data and methodologies presented in this guide provide the necessary technical foundation for researchers to synthesize, identify, and utilize this compound in further scientific applications, including as a building block in the synthesis of more complex molecules.[7]
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 6. N-ethyl-2-methylpropanamide | C6H13NO | CID 528630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-ethyl-2-methylpropanamide | 2772-54-5 | Benchchem [benchchem.com]
- 8. Propanamide, N-ethyl-2-methyl [webbook.nist.gov]
- 9. Compound 528630: N-ethyl-2-methylpropanamide - Dataset - Virginia Open Data Portal [data.virginia.gov]
